molecular formula C8H3ClF3NO B13888290 5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine

5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine

Cat. No.: B13888290
M. Wt: 221.56 g/mol
InChI Key: LDNBDPPOGIRNTE-UHFFFAOYSA-N
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Description

5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine is a heterocyclic compound that features a furan ring fused to a pyridine ring, with chlorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by cyclization to form the desired furo[3,2-b]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

    Cyclization Reactions: The furan and pyridine rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, such as amines or thiols.

    Oxidizing Agents: For oxidation reactions, such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: For reduction reactions, such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, disrupting key cellular pathways. For example, molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha, suggesting a mechanism involving the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3,6-trifluoropyridine: A precursor in the synthesis of 5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine.

    2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with different substitution patterns.

    Trifluoromethylpyridine Derivatives: Compounds with similar trifluoromethyl substituents but different ring structures.

Uniqueness

This compound is unique due to the combination of its furan and pyridine rings, along with the specific positioning of chlorine and trifluoromethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and agrochemicals .

Properties

Molecular Formula

C8H3ClF3NO

Molecular Weight

221.56 g/mol

IUPAC Name

5-chloro-7-(trifluoromethyl)furo[3,2-b]pyridine

InChI

InChI=1S/C8H3ClF3NO/c9-6-3-4(8(10,11)12)7-5(13-6)1-2-14-7/h1-3H

InChI Key

LDNBDPPOGIRNTE-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1N=C(C=C2C(F)(F)F)Cl

Origin of Product

United States

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